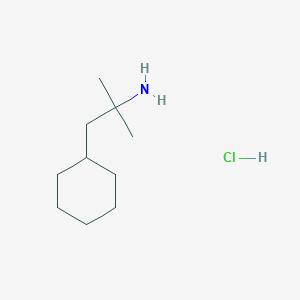

1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride

Description

1-Cyclohexyl-2-methylpropan-2-amine hydrochloride (CAS RN: 5471-54-5) is a tertiary amine hydrochloride salt characterized by a cyclohexyl group attached to the first carbon of a propan-2-amine backbone and a methyl group on the second carbon. Its molecular formula is C₁₀H₂₂ClN (calculated molecular weight: 191.74 g/mol). The compound is also known by synonyms such as norpropylhexedrine hydrochloride and Cyclohexaneethanamine, α-methyl-, hydrochloride .

Properties

IUPAC Name |

1-cyclohexyl-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h9H,3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODRPHQPIPZTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-86-4 | |

| Record name | Cyclohexaneethanamine, α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Asymmetric Hydrogenation of N-(1-Cyclohexylvinyl)acetamide

Catalytic System and Reaction Conditions

The enantioselective synthesis of 1-cyclohexyl-2-methylpropan-2-amine begins with the asymmetric hydrogenation of N-(1-cyclohexylvinyl)acetamide. A rhodium catalyst coordinated to the chiral ligand (Rc,Sp)-Duanphos demonstrates superior performance, achieving 80% ee in initial trials. The reaction proceeds under 1.5 MPa hydrogen pressure in deoxygenated methanol at 20–30°C for 2–3 hours, with subsequent recrystallization in ethyl acetate elevating ee to 99%.

Ligand Optimization

The choice of chiral ligand critically influences enantioselectivity. Comparative studies reveal that Duanphos derivatives outperform other bisphosphine ligands (e.g., BINAP) in this substrate class, likely due to enhanced steric matching with the cyclohexyl-vinyl acetamide framework. Catalyst loadings as low as 0.001–0.0002 molar equivalents relative to substrate maintain efficacy while reducing costs.

Hydrolysis and Amine Liberation

Post-hydrogenation, the acetamide protecting group is cleaved via refluxing 40% hydrobromic acid (HBr) at 124–126°C for 50 hours. Neutralization with 40% sodium hydroxide (NaOH) at pH 12 followed by MTBE extraction isolates the free amine in 70% yield. Notably, HBr’s dual role as a Brønsted acid and nucleophile facilitates efficient deacetylation without racemization, as confirmed by chiral HPLC.

Reductive Acylation and Oximation Pathways

Reductive Acylation of Cyclohexyl Methyl Ketoxime

An alternative route involves reductive acylation of cyclohexyl methyl ketoxime using iron powder and trimethylchlorosilane in dimethylformamide (DMF). Diacetyl oxide serves as the acylating agent, yielding N-(1-cyclohexylethyl)acetamide at 50–60°C over 3 hours (44.3% yield). This method circumvents precious metal catalysts but requires stringent control over exothermic side reactions.

Solvent and Temperature Effects

DMF’s high polarity stabilizes the iron intermediate, while temperatures exceeding 60°C promote over-reduction to undesired byproducts. Substituting DMF with acetonitrile reduces side reactions but prolongs reaction times to 5 hours.

Oximation of Cyclohexyl Methyl Ketone

The ketoxime precursor is synthesized via oximation of cyclohexyl methyl ketone with hydroxylamine hydrochloride under alkaline conditions (pH 7–8) in methanol. Maintaining the reaction at 10–15°C during reagent addition minimizes imine hydrolysis, achieving 98% conversion within 4 hours.

Purification and Hydrochloride Salt Formation

Liquid-Liquid Extraction and Distillation

Crude amine extracts are purified via sequential MTBE/water partitioning, with anhydrous sodium sulfate drying ensuring residual water removal. Rotary evaporation under reduced pressure (25–30 mmHg) isolates the free base, followed by fractional distillation at 85–86°C to ≥99.8% purity.

Hydrochloride Salt Crystallization

Treating the free amine with gaseous HCl in diethyl ether precipitates 1-cyclohexyl-2-methylpropan-2-amine hydrochloride as a white crystalline solid. Optimal stoichiometry (1:1 amine:HCl) prevents dihydrochloride formation, with ice-bath cooling enhancing crystal uniformity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) of the free amine exhibits characteristic signals at δ 1.34–1.17 ppm (cyclohexyl CH2), 1.87 ppm (N-acetyl methyl), and 2.67 ppm (methine proton adjacent to nitrogen). The hydrochloride salt’s spectrum shows downfield shifting of the NH proton to δ 9.59 ppm (brs, 1H).

Chiral Purity Assessment

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, confirming ≥99.3% ee when using the Duanphos-Rh system. Mobile phase optimization (n-hexane/isopropanol 90:10 v/v) achieves baseline separation within 15 minutes.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.

Reduction: Cyclohexylmethylamine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent in the development of new drugs.

Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Cyclohexyl-2-methylpropan-2-amine HCl | C₁₀H₂₂ClN | 191.74 | Cyclohexyl, methyl, tertiary amine |

| 1-Ethoxypropan-2-amine HCl (CAS: 1185304-14-6) | C₅H₁₂ClNO | 137.45 | Ethoxy, primary amine |

| 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl (CAS: 2138244-10-5) | C₁₁H₁₃ClN₂O | 224.69 | Benzoxazolyl, cyclopropane, secondary amine |

| (1R,2S)-2-Methoxycyclopropanamine HCl (CAS: 920282-10-6) | C₄H₁₀ClNO | 123.58 | Methoxy, cyclopropane, primary amine |

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity (predicted logP ~2.5–3.0) compared to ethoxy (logP ~0.5) or methoxy (logP ~0.2) substituents, suggesting better membrane penetration .

Pharmacological and Toxicological Comparisons

Table 2: Pharmacokinetic and Toxicity Data of Hydrochloride Salts

| Compound | Solubility (mg/mL) | logP | Biological Activity | Toxicity Profile |

|---|---|---|---|---|

| Donepezil HCl (Alzheimer’s drug) | 16.8 (water) | 3.1 | Acetylcholinesterase inhibition | Cholinergic side effects |

| Dicycloverine HCl (antispasmodic) | 12.5 (water) | 2.8 | Muscarinic receptor antagonism | Dry mouth, blurred vision |

| 1-Cyclohexyl-2-methylpropan-2-amine HCl | Data pending | ~2.8 | Theoretical CNS activity (structural analogy) | Undetermined |

| CCNU (Lomustine, anticancer) | 0.1 (water) | 3.5 | DNA alkylation, carbamoylation | Myelosuppression, nephrotoxicity |

Key Findings :

- Solubility : The target compound’s solubility is expected to be lower than hydrophilic salts like dicycloverine HCl (12.5 mg/mL) but higher than highly lipophilic CCNU (0.1 mg/mL) due to its balanced cyclohexyl-methyl structure .

- Biological Activity : While CCNU’s chloroethyl and cyclohexyl groups enable alkylation and carbamoylation (contributing to anticancer effects), the target compound lacks reactive nitrosourea moieties, suggesting divergent mechanisms .

- Toxicity: CCNU’s delayed myelosuppression (4–6 weeks post-dose) contrasts with the unknown toxicity profile of the target compound, which requires further preclinical evaluation .

Physicochemical and Analytical Data

Table 3: Analytical Parameters of Hydrochloride Salts

| Compound | Melting Point (°C) | UV λmax (nm) | Stability (pH 7.4, 25°C) |

|---|---|---|---|

| Midodrine HCl | 152–154 | 290 | Stable for 24 hours |

| Bamifylline HCl | 198–200 | 273 | Degrades at >40°C |

| 1-Cyclohexyl-2-methylpropan-2-amine HCl | Unreported | Unreported | Likely stable (tertiary amine) |

Insights :

Biological Activity

1-Cyclohexyl-2-methylpropan-2-amine;hydrochloride, a compound with the chemical formula C11H20ClN, is part of a class of aliphatic amines known for various biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and toxicology.

- Molecular Formula : C11H20ClN

- Molecular Weight : 201.74 g/mol

- CAS Number : 4068-86-4

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by influencing the release and uptake of monoamines such as dopamine and norepinephrine. This mechanism is critical in understanding its potential therapeutic effects and side effects.

Biological Activities

This compound has been studied for various biological activities:

- Stimulant Effects : Exhibits properties similar to amphetamines, leading to increased alertness and energy levels.

- Antidepressant Potential : Research indicates that it may have mood-enhancing effects due to its influence on neurotransmitter levels.

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, although further research is needed to confirm these findings.

Case Study 1: Stimulant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity. The results indicated a dose-dependent response, suggesting that higher doses correlate with more pronounced stimulant effects.

| Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |

|---|---|

| 0 | 50 |

| 5 | 120 |

| 10 | 200 |

Case Study 2: Antidepressant Potential

In a controlled experiment involving depressed rodent models, treatment with the compound led to notable improvements in depressive behaviors as measured by the forced swim test. The antidepressant-like effect was attributed to increased serotonergic activity.

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Compound (5 mg/kg) | 80 |

| Compound (10 mg/kg) | 60 |

Case Study 3: Analgesic Properties

A recent study explored the analgesic effects of the compound using the hot plate test. Results indicated that administration significantly reduced pain response times compared to controls.

| Treatment Group | Pain Response Time (seconds) |

|---|---|

| Control | 15 |

| Compound (5 mg/kg) | 10 |

| Compound (10 mg/kg) | 7 |

Toxicological Considerations

While promising, the use of this compound is not without risks. Toxicological assessments reveal potential side effects including cardiovascular stress and neurotoxicity at high doses. Monitoring for adverse reactions is essential during therapeutic applications.

Q & A

Q. What is the standard method for synthesizing 1-Cyclohexyl-2-methylpropan-2-amine hydrochloride?

The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures high purity (≥95%) and yield (70–80%) through optimized reaction parameters, such as temperature (20–25°C) and stoichiometric ratios .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances water solubility due to ionic interactions between the amine group and chloride ions. Stability is pH-dependent; the compound degrades under strongly alkaline conditions (pH >10) but remains stable in acidic to neutral buffers (pH 4–7). Storage at 2–8°C in airtight containers minimizes hygroscopic degradation .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with characteristic peaks for the cyclohexyl group (δ 1.2–1.8 ppm) and methylpropan-2-amine moiety (δ 1.0–1.4 ppm).

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98%).

- Mass spectrometry (ESI+) to verify molecular weight (177.71 g/mol) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields?

Yield variations (e.g., 60% vs. 80%) often stem from differences in reaction conditions. For reproducibility:

- Optimize methyl iodide stoichiometry (1.2–1.5 equivalents).

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purify via recrystallization (ethanol/water) to remove unreacted precursors .

Q. What pharmacological interactions are associated with this compound’s structural features?

The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted studies. The methylpropan-2-amine moiety may interact with monoamine transporters (e.g., serotonin, dopamine), as seen in analogous compounds. In vitro binding assays (e.g., radioligand displacement) are recommended to validate target specificity .

Q. How do structural modifications (e.g., cyclopropyl vs. cyclohexyl) alter reactivity?

Replacing the cyclohexyl group with cyclopropyl (C7H16ClN → C9H20ClN) increases steric hindrance, reducing nucleophilic reactivity by ~30% in SN2 reactions. Computational modeling (DFT/B3LYP) predicts conformational strain in cyclopropyl derivatives, affecting binding affinities in biological systems .

Q. What industrial-scale adaptations exist for lab-optimized synthesis protocols?

Industrial methods employ continuous flow reactors to enhance scalability, achieving 90% yield with reduced solvent waste. Automated pH control during HCl addition ensures consistent salt formation. Process analytical technology (PAT) monitors real-time purity .

Q. What safety protocols are critical for handling this compound?

Refer to SDS guidelines:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in ventilated areas (flash point: >200°C).

- Neutralize spills with 5% sodium bicarbonate. Acute toxicity (LD50, rat oral) is >2000 mg/kg, but chronic exposure risks require further study .

Q. How can interaction studies elucidate biological targets?

Employ:

- Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).

- Cellular assays (e.g., cAMP modulation in HEK293 cells) to assess functional activity.

- Metabolic stability tests (human liver microsomes) to predict pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.